molecular formula C17H21N3O3S2 B215051 3-({[(Tert-butylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine

3-({[(Tert-butylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine

Cat. No. B215051
M. Wt: 379.5 g/mol
InChI Key: XXFAPPULBKNJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(Tert-butylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine is a chemical compound that is used in scientific research for various purposes. It is a pyridine-based compound that has been synthesized using a specific method. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In

Mechanism of Action

The mechanism of action of 3-({[(Tert-butylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine is believed to involve the inhibition of specific enzymes, including protein kinases. This compound has been shown to inhibit the activity of specific kinases involved in cellular signaling pathways, which can lead to changes in cellular processes. Additionally, this compound has been shown to modulate the immune system and reduce inflammation, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the activity of specific enzymes involved in cellular signaling pathways, which can lead to changes in cellular processes. Additionally, this compound has been shown to modulate the immune system and reduce inflammation, which may contribute to its potential therapeutic applications. However, the specific effects of this compound may vary depending on the specific application and experimental conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-({[(Tert-butylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine in lab experiments include its ability to inhibit specific enzymes and modulate the immune system. Additionally, this compound has been shown to have potential therapeutic applications, which may be of interest to researchers in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal. Additionally, the specific effects of this compound may vary depending on the specific application and experimental conditions.

Future Directions

There are several future directions for research involving 3-({[(Tert-butylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine. Some potential areas of research include investigating the specific mechanisms of action of this compound, exploring its potential therapeutic applications in various diseases, and optimizing the synthesis methods to improve yield and purity. Additionally, this compound may be of interest for further studies investigating its effects on specific cellular processes and signaling pathways.

Synthesis Methods

The synthesis method of 3-({[(Tert-butylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine involves the reaction of 4-(4-methylphenylthio)pyridine-2-sulfonamide with tert-butyl carbamate in the presence of a base. This reaction results in the formation of the desired compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

3-({[(Tert-butylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine has been used extensively in scientific research for various applications. It has been studied for its potential as an inhibitor of specific enzymes, including protein kinases. This compound has also been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system. Additionally, this compound has been used in studies to investigate the role of specific signaling pathways in various cellular processes.

properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

1-tert-butyl-3-[4-(4-methylphenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C17H21N3O3S2/c1-12-5-7-13(8-6-12)24-14-9-10-18-11-15(14)25(22,23)20-16(21)19-17(2,3)4/h5-11H,1-4H3,(H2,19,20,21)

InChI Key

XXFAPPULBKNJOO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)(C)C

Origin of Product

United States

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